molecular formula C28H28N6O B2908557 2-(benzyl(4-((3,5-dimethylphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol CAS No. 921473-30-5

2-(benzyl(4-((3,5-dimethylphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol

Cat. No.: B2908557
CAS No.: 921473-30-5
M. Wt: 464.573
InChI Key: HOTNISMJXOZISI-UHFFFAOYSA-N
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Description

2-(benzyl(4-((3,5-dimethylphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications, particularly in the field of oncology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzyl(4-((3,5-dimethylphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol typically involves multi-step organic reactionsThe final step often includes the attachment of the ethanol moiety under basic conditions .

Industrial Production Methods

Industrial production of this compound may utilize advanced techniques such as ultrasonic-assisted synthesis to enhance reaction efficiency and yield. This method involves the use of ultrasonic waves to accelerate chemical reactions, making the process more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

2-(benzyl(4-((3,5-dimethylphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

2-(benzyl(4-((3,5-dimethylphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting protein kinases.

    Medicine: Research focuses on its anticancer properties, exploring its ability to inhibit tumor growth and proliferation.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-(benzyl(4-((3,5-dimethylphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol involves the inhibition of specific protein kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, differentiation, and apoptosis. By inhibiting these kinases, the compound can effectively disrupt cancer cell proliferation and induce apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(benzyl(4-((3,5-dimethylphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol apart is its unique combination of substituents, which confer specific biological activities and enhance its potential as a therapeutic agent. Its ability to inhibit multiple protein kinases makes it a versatile compound in cancer research .

Properties

IUPAC Name

2-[benzyl-[4-(3,5-dimethylanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N6O/c1-20-15-21(2)17-23(16-20)30-26-25-18-29-34(24-11-7-4-8-12-24)27(25)32-28(31-26)33(13-14-35)19-22-9-5-3-6-10-22/h3-12,15-18,35H,13-14,19H2,1-2H3,(H,30,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOTNISMJXOZISI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC2=C3C=NN(C3=NC(=N2)N(CCO)CC4=CC=CC=C4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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